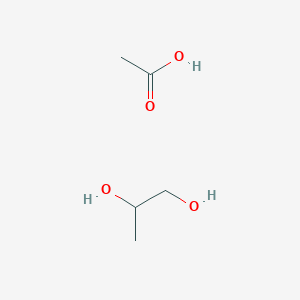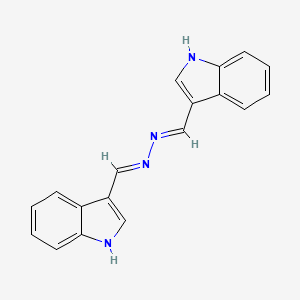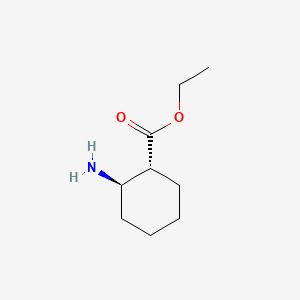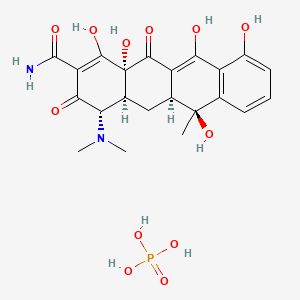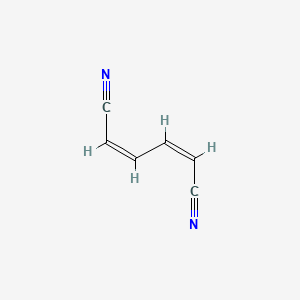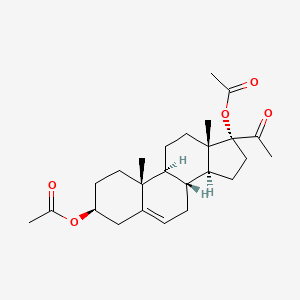
Adenosine 5'-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is commonly found in RNA and is involved in cellular energy transfer and signal transduction pathways .
Mechanism of Action
Target of Action
Adenosine 5’-monophosphate sodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate sodium salt acts as an activator of AMPK . It enhances the activity of T-cells, natural killer cells, and improves delayed cutaneous hypersensitivity . It also helps in resisting infectious agents like Staphylococcus aureus and Candida albicans . Furthermore, it modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
The activation of AMPK by Adenosine 5’-monophosphate sodium salt initiates signaling cascades that regulate various cellular functions . These include glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
Pharmacokinetics
It’s known that it can be used as a substrate by various enzymes such as amp-thymidine kinase, amp deaminase, and 5’-nucleotidase .
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate sodium salt leads to enhanced synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Moreover, it reverses malnutrition and starvation-induced immunosuppression .
Action Environment
The action of Adenosine 5’-monophosphate sodium salt can be influenced by various environmental factors. For instance, its efficacy as a substrate can depend on the presence and activity of specific enzymes in the environment . .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-monophosphate sodium salt is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . It serves as a substrate for several enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase . These interactions are essential for the regulation of nucleotide metabolism and energy production within cells.
Cellular Effects
Adenosine 5’-monophosphate sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the synthesis of RNA and the regulation of ATP levels . Additionally, it has been shown to accelerate epidermal turnover and promote cell proliferation in skin cells . This compound also affects the function of immune cells, enhancing T-cell maturation and natural killer cell activity .
Molecular Mechanism
At the molecular level, adenosine 5’-monophosphate sodium salt exerts its effects through several mechanisms. It activates AMPK by binding to its γ-subunit, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This compound also acts as an allosteric modulator of enzymes such as fructose-bisphosphate phosphatase . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-monophosphate sodium salt can vary over time. It is known to be stable under standard storage conditions but may degrade when exposed to air and moisture . Long-term studies have shown that this compound can induce therapeutic hypothermia and reduce neuronal damage in animal models of cardiac arrest . Additionally, its effects on cellular function, such as ATP production and cell proliferation, can be observed over extended periods .
Dosage Effects in Animal Models
The effects of adenosine 5’-monophosphate sodium salt in animal models are dose-dependent. At low doses, it promotes cell growth and enhances metabolic activity . At high doses, it can inhibit cell proliferation and induce toxic effects . Studies have also shown that this compound can modulate immune responses and improve resistance to infections at specific dosages .
Metabolic Pathways
Adenosine 5’-monophosphate sodium salt is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It can be converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) through phosphorylation reactions . Additionally, it can be deaminated to inosine monophosphate (IMP) by the enzyme AMP deaminase . These pathways are crucial for maintaining cellular energy balance and nucleotide homeostasis.
Transport and Distribution
Within cells, adenosine 5’-monophosphate sodium salt is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is localized in different cellular compartments . This compound can also interact with binding proteins that facilitate its transport and accumulation in specific tissues . Its distribution within cells is essential for its role in regulating energy metabolism and cellular function.
Subcellular Localization
Adenosine 5’-monophosphate sodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different enzymes and regulatory proteins in these compartments . Post-translational modifications and targeting signals may also direct this compound to specific organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of nucleotides, while the chemical method involves the direct chemical synthesis of the compound from its precursors .
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate sodium salt typically involves the fermentation of microbial sources such as yeast or bacteria. The fermentation process is followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and deamination.
Common Reagents and Conditions:
Phosphorylation: This reaction involves the addition of a phosphate group to the nucleotide, often using adenosine triphosphate as a phosphate donor in the presence of kinases.
Deamination: This reaction involves the removal of an amino group from the nucleotide, typically using deaminases.
Major Products:
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate or adenosine triphosphate.
Deamination: Inosine monophosphate.
Scientific Research Applications
Adenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Adenosine diphosphate sodium salt
- Adenosine triphosphate sodium salt
- Inosine monophosphate sodium salt
Comparison: Adenosine 5’-monophosphate sodium salt is unique in its ability to activate AMP-activated protein kinase, which is not a characteristic of its diphosphate and triphosphate counterparts. Additionally, its role in immune modulation distinguishes it from inosine monophosphate .
Properties
CAS No. |
13474-03-8 |
|---|---|
Molecular Formula |
C10H14N5NaO7P |
Molecular Weight |
370.21 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Related CAS |
13474-03-8 |
Origin of Product |
United States |
Q1: How can Adenosine 5'-monophosphate sodium salt be used to determine protein concentration?
A1: Research has shown that this compound (AMPNa) can be utilized as a probe in synchronous fluorescence spectroscopy for protein quantification. [] AMPNa interacts with proteins like Human Serum Albumin (HSA), forming a non-fluorescent complex. This interaction leads to a measurable change in the fluorescence of the solution. [] The decrease in fluorescence intensity demonstrates a linear relationship with increasing HSA concentration, enabling the development of a quantitative method for protein determination. [] This approach has shown promising results in analyzing biological samples such as serum, urine, and saliva. []
Q2: Beyond its role as a probe, does this compound have other applications in materials science?
A2: Yes, this compound (AMP) has been successfully employed as an organic phosphorus source in the solvothermal synthesis of hydroxyapatite (HAP) nanostructures. [] This method utilizes the biomolecule as a precursor for HAP formation, resulting in various morphologies like nanoparticles, microtubes, nanorods, and flower-like hierarchical structures. [] The choice of solvent during synthesis significantly influences the final morphology of the HAP nanostructures. [] This green and surfactant-free approach highlights the versatility of AMP in material science applications.
Q3: Are there any known studies investigating the potential bitterness-blocking properties of this compound?
A3: While specific details about the bitterness-blocking mechanism and efficacy are not provided in the abstracts, one study mentions the synthesis of a new bitterness blocker identified as this compound. [] This suggests ongoing research exploring its potential in masking undesirable tastes, possibly in food or pharmaceutical applications. Further investigations are needed to elucidate its effectiveness and safety profile for such purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



